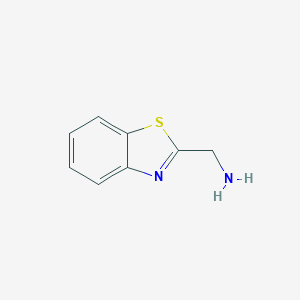

1,3-Benzothiazol-2-ylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509752. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBUERZRFSORRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325542 | |

| Record name | 1,3-benzothiazol-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42182-65-0 | |

| Record name | 2-Benzothiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42182-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 509752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042182650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42182-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzothiazol-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazol-2-ylmethylamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzothiazole ring system, is a prevalent scaffold in a multitude of biologically active compounds. The presence of a primary aminomethyl group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a valuable resource for researchers in the field. The benzothiazole moiety itself is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S | (Calculated) |

| Molecular Weight | 164.23 g/mol | (Calculated) |

| Appearance | Off-white to light yellow powder (for HCl salt) | [1] |

| Melting Point (HCl salt) | 260 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in alcohol, chloroform, diethyl ether (for 2-aminobenzothiazole) | [3] |

| pKa | Estimated to be basic due to the primary amine | |

| LogP | Estimated to be moderately lipophilic |

Note: Some data is for the hydrochloride salt or related compounds and should be considered as an approximation for the free base.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related benzothiazole derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet or a multiplet corresponding to the methylene (-CH₂-) protons adjacent to the amine and the benzothiazole ring would likely appear around 4.0-5.0 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atom at the 2-position of the benzothiazole ring appearing at a characteristic downfield shift. The methylene carbon would resonate in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N stretching vibrations of the benzothiazole ring would also be prominent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.23 g/mol for the free base). Fragmentation patterns would likely involve the loss of the aminomethyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a suitable precursor, such as a nitrile or an oxime.

Illustrative Synthesis Pathway

Caption: A general synthetic route to this compound via reduction of 2-cyanobenzothiazole.

Experimental Protocol: Reduction of 2-Cyanobenzothiazole

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Reactant: Slowly add a solution of 2-cyanobenzothiazole in the same anhydrous solvent to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting solid and wash it with the reaction solvent. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the nucleophilic primary amine and the benzothiazole ring system.

Caption: Key reactions of the aminomethyl group in this compound.

-

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups.

-

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.[4][5][6]

-

Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. These are important intermediates for the synthesis of more complex molecules.[1][7][8][9][10]

-

Sulfonylation: The amine can react with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.

Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key building block for the synthesis of compounds with a wide array of biological activities.

-

Antimicrobial Agents: Benzothiazole derivatives have shown potent activity against various bacterial and fungal strains. The aminomethyl group can be modified to enhance this activity and to modulate the pharmacokinetic properties of the resulting compounds.

-

Anticancer Agents: Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

-

Anti-inflammatory and Analgesic Agents: The benzothiazole nucleus is also found in compounds with anti-inflammatory and analgesic properties.

-

Other Therapeutic Areas: Derivatives of this compound have been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.

Safety and Handling

The hydrochloride salt of this compound is irritating to the eyes and skin and may cause respiratory tract irritation.[11] Ingestion may cause irritation to mucous membranes.[11] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid the formation of dust. Store in a cool, dry place away from strong oxidizing agents.[11]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a biologically active benzothiazole core and a reactive aminomethyl group makes it an attractive starting material for the synthesis of novel compounds with a wide range of therapeutic potential. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which will be instrumental for researchers and scientists working in drug discovery and development.

References

-

Krasavin, M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]

-

Krasavin, M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PubMed. [Link]

-

PubChem. (n.d.). (1,3-Benzothiazol-2-ylmethyl)(methyl)amine. [Link]

-

PubChem. (n.d.). O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine. [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound HYDROCHLORIDE. [Link]

-

LookChem. (n.d.). This compound hydrochloride. [Link]

-

Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o786–o787. [Link]

-

Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. eScholarship, University of California. [Link]

-

Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris-[(1,3-benzo-thia-zol-2-yl)meth-yl]amine. PubMed. [Link]

-

ResearchGate. (2024). Synthetic route for the Schiff base of benzothiazol-2-ylamine and... [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. [Link]

-

IJRAR.org. (2024). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. [Link]

-

Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2024). [Link]

-

Al-Masoudi, W. A., et al. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. [Link]

-

Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. (2022). MDPI. [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. [Link]

-

Chemical Synthesis Database. (2025). 1,3-benzothiazol-2-amine. [Link]

-

Wikipedia. (n.d.). Benzothiazole. [Link]

-

PubChem. (n.d.). Benzothiazole. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. [Link]

-

New Journal of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). ScienceDirect. [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

MassBank. (2021). Benzothiazoles. [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

-

MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound HYDROCHLORIDE CAS#: 29198-41-2 [amp.chemicalbook.com]

- 3. Benzothiazole [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijrar.org [ijrar.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,3-Benzothiazol-2-ylmethylamine

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the definitive structure elucidation of 1,3-Benzothiazol-2-ylmethylamine, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of data to detail the causality behind experimental choices and the logical integration of data from multiple spectroscopic and crystallographic techniques. We present a self-validating workflow, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction. Each section includes field-proven experimental protocols, in-depth data interpretation, and illustrative visualizations to provide a holistic and authoritative framework for confirming the molecular identity and structure of the title compound.

Introduction: The Significance of Structural Verification

This guide outlines a systematic and robust workflow for the complete structural characterization of this compound, ensuring the highest degree of scientific integrity. We will demonstrate how complementary data from orthogonal analytical techniques are woven together to build an unassailable case for the compound's structure.

A Representative Synthetic Pathway

To understand the context of structure elucidation, it is helpful to consider a common synthetic route. A frequent method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, 2-(chloromethyl)benzothiazole, which is subsequently reacted with an amine source, such as ammonia or a protected equivalent, to yield the final product.[5][6]

This two-step process highlights potential impurities that the analytical workflow must be able to identify and differentiate from the target compound, such as the chlorinated intermediate or dimeric by-products.

The Analytical Strategy: A Multi-Technique Workflow

A robust structure elucidation is not a linear process but an integrated system where each technique provides a unique piece of the puzzle. The overall workflow is designed to move from broad molecular properties to fine atomic-level details.

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

4.1 Principle & Rationale Mass spectrometry serves as the initial and most crucial checkpoint. Its primary purpose is to determine the molecular weight of the analyte and, with high-resolution instruments (HRMS), its elemental composition. This experiment quickly confirms whether the target molecule was synthesized and provides the first piece of evidence for its identity. For this compound (C₈H₈N₂S), the expected monoisotopic mass is 178.046 g/mol .

4.2 Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode, as the primary amine is readily protonated.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.[7]

4.3 Data Interpretation The primary ion expected is the protonated molecule, [M+H]⁺. The presence of a prominent peak at the corresponding m/z value is strong evidence for the compound's formation. The characteristic isotopic pattern for sulfur (a notable A+2 peak at ~4.4% of the A peak intensity) should also be observed.

Table 1: Representative Mass Spectrometry Data

| Ion | Calculated m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 179.0538 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 201.0357 | Sodium adduct, a common observation in ESI-MS. |

| [C₇H₅N₂S]⁺ | 149.0224 | A potential fragment resulting from the loss of the CH₂NH₂ group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

5.1 Principle & Rationale IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methylene group, the C=N bond of the thiazole ring, and the C-S bond.[9]

5.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to computationally subtract atmospheric H₂O and CO₂ signals.[10]

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) over the range of 4000-600 cm⁻¹ to obtain a high signal-to-noise spectrum.

5.3 Data Interpretation The presence of specific absorption bands provides direct evidence for the key functional components of the molecule.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| ~1630 | C=N Stretch | Thiazole Ring[8] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 700 - 600 | C-S Stretch | Thiazole Ring[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

6.1 Principle & Rationale NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.[10] By analyzing the ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework, confirming the arrangement of the benzothiazole core, the methylene linker, and the amine group.

6.2 ¹H NMR Spectroscopy

6.2.1 Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing such compounds and allows for observation of the exchangeable NH₂ protons).[11][12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

6.2.2 Data Interpretation The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (dihedral angles).

Table 3: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-4, H-7 | 7.90 - 8.10 | Multiplet (m) | 2H | Aromatic protons adjacent to S and N atoms |

| H-5, H-6 | 7.35 - 7.55 | Multiplet (m) | 2H | Aromatic protons on the benzene ring |

| H-8 (-CH₂-) | ~4.10 | Singlet (s) | 2H | Methylene protons |

| H-9 (-NH₂) | ~2.50 | Broad Singlet (br s) | 2H | Primary amine protons (exchangeable) |

Causality: The aromatic protons H-4 and H-7 are deshielded (shifted downfield) due to the electron-withdrawing effects of the adjacent heteroatoms in the thiazole ring. The methylene protons appear as a singlet because they have no adjacent proton neighbors. The amine protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace water in the solvent.

6.3 ¹³C NMR Spectroscopy

6.3.1 Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

6.3.2 Data Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | ~170 | Thiazole carbon bonded to N and S[13] |

| C-7a | ~152 | Quaternary carbon at ring junction |

| C-3a | ~133 | Quaternary carbon at ring junction |

| C-4, C-5, C-6, C-7 | 120 - 128 | Aromatic CH carbons |

| C-8 (-CH₂-) | ~45 | Methylene carbon |

Causality: The C-2 carbon is significantly deshielded due to its direct attachment to two electronegative heteroatoms (N and S). The other quaternary carbons (C-7a, C-3a) also appear downfield, while the protonated aromatic and aliphatic carbons appear at higher field strengths.

Figure 2: Mapping of spectroscopic evidence to the molecular structure.

X-Ray Crystallography: The Unambiguous Proof

7.1 Principle & Rationale While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure.[14] It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the gold standard for structural proof.

7.2 Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent (e.g., ethanol, diethyl ether), vapor diffusion, or solvent layering techniques.[14][15]

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to solve the electron density map of the molecule. The structure is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[14]

7.3 Data Interpretation The final output is a 3D model of the molecule showing the precise position of each non-hydrogen atom. This data confirms the connectivity established by NMR and provides additional details about the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data. Mass spectrometry confirms the correct molecular weight and formula. Infrared spectroscopy validates the presence of the required functional groups (amine, aromatic ring, thiazole). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the atomic connectivity, confirming the unique carbon-hydrogen framework. When available, X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. This integrated, multi-technique workflow represents a robust and self-validating system, ensuring the highest level of scientific rigor and confidence in the identity of the target compound.

References

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Science. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol: a new monoclinic polymorph. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Retrieved from [Link]

-

J&H CHEM. (n.d.). This compound hydrochloride CAS NO.29198-41-2. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzothiazole, 2-methyl-. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound hydrochloride, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. jchr.org [jchr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. arabjchem.org [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride

Introduction

1,3-Benzothiazol-2-ylmethylamine and its hydrochloride salt are heterocyclic compounds of significant interest within medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound hydrochloride, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Synthetic Strategies: An Overview

The synthesis of 2-substituted benzothiazoles can be approached through several established routes.[3][4] A common and effective strategy involves the initial formation of the benzothiazole ring, followed by the functionalization at the 2-position to introduce the desired aminomethyl group.

Two primary pathways for constructing the key intermediate, 2-(chloromethyl)-1,3-benzothiazole, are:

-

From 2-Aminothiophenol and Chloroacetyl Chloride: This is a direct and efficient method involving the condensation of 2-aminothiophenol with chloroacetyl chloride.[2][5] The reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[2]

-

From 2-Hydroxymethylbenzothiazole: This route involves the chlorination of a pre-formed 2-hydroxymethylbenzothiazole, typically using a reagent like thionyl chloride or a combination of triphenylphosphine and carbon tetrachloride.[5]

Once the 2-(chloromethyl)-1,3-benzothiazole intermediate is obtained, the primary amine can be introduced. A robust method for this transformation is a modified Gabriel synthesis using hexamethylenetetramine (hexamine), followed by acidic hydrolysis. This approach minimizes the formation of over-alkylated byproducts that can occur with direct ammonolysis.

This guide will focus on the first pathway, detailing the synthesis from 2-aminothiophenol, followed by the reaction with hexamine and subsequent hydrochloride salt formation.

Featured Synthesis Pathway: A Detailed Walkthrough

This section provides a step-by-step guide for the synthesis of this compound hydrochloride, commencing from 2-aminothiophenol.

Diagram of the Synthetic Pathway

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Part 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

Principle and Mechanism

This reaction is a classic condensation-cyclization to form the benzothiazole ring. The amino group of 2-aminothiophenol performs a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent dehydration yields the stable aromatic benzothiazole ring. Microwave assistance accelerates the rate of reaction, leading to a more efficient process.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Aminothiophenol | 125.19 | 1.0 g | 7.99 mmol | Corrosive, toxic |

| Chloroacetyl Chloride | 112.94 | 1.35 g (0.95 mL) | 11.95 mmol | Corrosive, lachrymator |

| Acetic Acid | 60.05 | 15 mL | - | Solvent, corrosive |

| Sodium Hydroxide (5 M) | 40.00 | As needed | - | For basification |

| Chloroform | 119.38 | ~150 mL | - | For extraction |

| Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Experimental Protocol

-

Reaction Setup: To a suitable microwave reaction vessel, add 2-aminothiophenol (1.0 g, 7.99 mmol) and glacial acetic acid (15 mL).

-

Reagent Addition: While stirring, add chloroacetyl chloride (1.35 g, 11.95 mmol) dropwise to the solution. Caution: The reaction is exothermic.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.[5]

-

Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice (~100 g).

-

Basification: Carefully basify the aqueous mixture to a pH of ~8-9 using a 5 M sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a petroleum ether/acetone (10:1) mixture to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.[5]

Part 2: Synthesis of this compound Hydrochloride

Principle and Mechanism

This stage employs a variation of the Delépine reaction. The electrophilic 2-(chloromethyl)-1,3-benzothiazole reacts with hexamine, a stable and non-hygroscopic source of ammonia, to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions (using ethanolic HCl) to release the primary amine, which is immediately protonated to form the stable hydrochloride salt. This method prevents the common issue of overalkylation seen in direct reactions with ammonia.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-(Chloromethyl)-1,3-benzothiazole | 183.65 | 1.0 g | 5.44 mmol | Irritant |

| Hexamine | 140.19 | 0.76 g | 5.44 mmol | - |

| Chloroform | 119.38 | 20 mL | - | Solvent |

| Ethanol | 46.07 | 20 mL | - | Solvent |

| Concentrated HCl | 36.46 | ~2 mL | - | Corrosive |

Experimental Protocol

-

Formation of Quaternary Salt: Dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 g, 5.44 mmol) and hexamine (0.76 g, 5.44 mmol) in chloroform (20 mL). Stir the mixture at room temperature for 24 hours. A precipitate of the quaternary ammonium salt will form.

-

Isolation of Salt: Filter the precipitate, wash it with a small amount of cold chloroform, and dry it under vacuum.

-

Hydrolysis: Suspend the dried quaternary salt in ethanol (20 mL). Add concentrated hydrochloric acid (2 mL) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Crystallization: Cool the reaction mixture in an ice bath. The product, this compound hydrochloride, will crystallize out of the solution.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.

Experimental Workflow Diagram

Sources

A Technical Guide to 1,3-Benzothiazol-2-ylmethylamine (CAS: 29198-41-2): A Versatile Building Block for Modern Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 1,3-Benzothiazol-2-ylmethylamine, a heterocyclic compound identified by CAS number 29198-41-2. The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details the molecule's physicochemical properties, outlines a robust synthetic and characterization workflow, and explores its primary application as a strategic building block in drug discovery pipelines, particularly in fragment-based lead discovery and combinatorial library synthesis. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent structural motif in a vast number of biologically active compounds.[1][2] Its prevalence stems from its relatively stable aromatic nature and the presence of electron-rich nitrogen and sulfur heteroatoms, which can participate in various non-covalent interactions with biological targets.[3] This structural framework is considered a privileged scaffold because it has been shown to bind to multiple, diverse protein targets, leading to a wide spectrum of pharmacological activities.[4]

Derivatives of the benzothiazole core have demonstrated significant therapeutic potential across numerous disease areas, including:

-

Anticancer: Certain benzothiazole analogues exhibit potent and selective antitumor activity.[5][6] One key mechanism involves their function as aryl hydrocarbon receptor (AhR) agonists, which induces the expression of cytochrome P450 isoform CYP1A1. This metabolic activation can generate reactive electrophilic species that form DNA adducts, ultimately triggering apoptosis in cancer cells.[5]

-

Antimicrobial and Antiviral: The scaffold is integral to compounds with broad-spectrum antibacterial, antifungal, and antiviral properties.[3][7][8]

-

Anti-inflammatory and Antidiabetic: Various derivatives have been developed and tested for their efficacy as anti-inflammatory and antidiabetic agents.[2][4]

-

Neuroprotective: The drug Riluzole, which contains a 2-aminobenzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's relevance in central nervous system disorders.[1]

Given this extensive and diverse bioactivity, 2-substituted benzothiazoles like this compound serve as critical starting materials and intermediates in the synthesis of novel, pharmacologically active molecules.[6][9]

Physicochemical and Structural Characteristics

This compound is characterized by the benzothiazole nucleus functionalized at the 2-position with a methylamine group (-CH₂NH₂). This primary amine provides a crucial reactive handle for synthetic elaboration.

Caption: Structure of this compound.

The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.

| Property | Value | Source |

| CAS Number | 29198-41-2 | [10] |

| Chemical Name | This compound hydrochloride | [10][11] |

| Molecular Formula | C₈H₈N₂S · HCl | [10] |

| Molecular Weight | 200.69 g/mol | [10][11] |

| Appearance | Off-white to light yellow powder | [12] |

| Primary Application | Pharmaceutical intermediate, Research biochemical | [10][12] |

Synthesis and Characterization

Synthetic Strategy

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or acyl chloride, which introduces the C2 substituent and facilitates the cyclization to form the thiazole ring.[13]

For this compound, a logical and efficient pathway begins with the synthesis of 2-cyanomethyl-1,3-benzothiazole, followed by the chemical reduction of the nitrile group to the primary amine. This approach avoids the direct use of highly reactive and potentially unstable aminomethylating agents.

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of this compound Hydrochloride

Causality: This two-step protocol is designed for efficiency and control. The initial condensation forms the stable benzothiazole core and installs the nitrile precursor. The subsequent reduction is a standard, high-yielding transformation. Using a reducing agent like Lithium Aluminium Hydride (LiAlH₄) is effective for small-scale lab synthesis, while catalytic hydrogenation would be preferred for larger-scale, safer operations.

Methodology:

-

Synthesis of 2-Cyanomethyl-1,3-benzothiazole (Intermediate):

-

To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to 70-80°C.

-

In a separate vessel, mix 2-aminothiophenol (1.0 eq) and cyanoacetic acid (1.1 eq).

-

Slowly add the mixture to the pre-heated PPA. The addition is exothermic and should be controlled to maintain the temperature below 100°C.

-

After the addition is complete, heat the reaction mixture to 120-130°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to yield the pure intermediate.

-

-

Reduction to this compound:

-

Suspend Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere in a flask equipped with a reflux condenser.

-

Dissolve the 2-cyanomethyl-1,3-benzothiazole intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil or low-melting solid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of methanol or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

-

Filter the resulting white/off-white solid, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

-

Protocol: Structural Verification and Quality Control

Causality: A multi-technique analytical approach is essential for unambiguous structure confirmation and purity assessment, which is a non-negotiable requirement in drug development.

Methodology:

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Expected Signals: Aromatic protons of the benzothiazole ring (multiplets, ~7.5-8.2 ppm), a singlet for the methylene protons (-CH₂-, ~4.2 ppm), and a broad singlet for the amine protons (-NH₂, which may exchange with D₂O). The integration should correspond to a 4:2:2 ratio.

-

-

Mass Spectrometry (MS):

-

Expected Ion: In ESI+ mode, the free base should show a prominent [M+H]⁺ peak corresponding to the calculated mass of C₈H₉N₂S⁺.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Expected Peaks: N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3050 cm⁻¹), C=N stretching of the thiazole ring (~1550-1600 cm⁻¹), and aromatic C=C stretching (~1450-1500 cm⁻¹).

-

-

Purity Analysis (HPLC):

-

Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA) to determine the purity of the final compound, which should typically be >95% for use in further research.

-

Applications in Drug Discovery and Development

Role as a Core Fragment and Building Block

The primary value of this compound in modern drug discovery lies in its utility as a versatile chemical building block.[12] Its structure combines two key features:

-

A Privileged Scaffold: The benzothiazole core, which has a proven track record of interacting with diverse biological targets.

-

A Reactive Vector: The primary aminomethyl group, which serves as a convenient attachment point for a wide array of chemical modifications via reactions like amide bond formation, reductive amination, sulfonamide formation, and urea/thiourea synthesis.[4]

This combination makes the molecule an ideal starting point for generating libraries of novel compounds for high-throughput screening or for targeted synthesis in lead optimization campaigns.

Workflow: Integration into Fragment-Based Lead Discovery (FBLD)

Causality: FBLD is a powerful strategy for identifying high-quality starting points for drug development. It relies on screening small, low-complexity molecules ("fragments") that, due to their size, are more likely to find and bind to small pockets on a protein target with high ligand efficiency. This compound is an excellent candidate for an FBLD campaign due to its low molecular weight and the presence of a vector for synthetic elaboration.

Caption: Workflow for Fragment-Based Lead Discovery (FBLD).

Methodology:

-

Fragment Screening: The compound is included in a fragment library and screened against a purified protein target using biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.

-

Hit Identification: A confirmed "hit" is a fragment that demonstrates specific binding to the target, even if the affinity is weak (typically in the micromolar to millimolar range).

-

Hit-to-Lead Optimization: If this compound is identified as a hit, its binding mode is determined, ideally through X-ray crystallography. This structural information reveals which vectors on the molecule are pointing out of the binding pocket. Medicinal chemists then use the primary amine as a handle to synthesize a small, focused library of analogues, adding functionality designed to interact with nearby residues on the protein surface. This iterative process of synthesis and testing is used to rapidly improve binding affinity and develop a potent lead compound.

Conclusion and Future Perspectives

This compound (CAS: 29198-41-2) is more than just a chemical entry in a catalog; it is a strategically important tool for drug discovery. Its structure is an embodiment of efficiency, merging a biologically privileged benzothiazole core with a synthetically versatile primary amine. While not an end-drug itself, its role as a foundational fragment and building block is critical for the development of the next generation of therapeutics. Future research will undoubtedly continue to leverage this and similar scaffolds to build diverse chemical libraries aimed at exploring new biological targets and addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration.

References

[3] Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58u_XmodhJSJem-848LYal8XDGjTBqvHT17b7wWawzcP5_gK9GxRbBaWlfN-0Q2RagX8s-NCCkITewh4GWtKeVeb22e2oYUvzOcoX15Dkkn3zbwLe983WKGzt6SyuDMEN8BbeH-bSzHGsEw==] Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeE1Y60Mb9xq6K-TE4m94Ej4MdDbPo9E1QjCx3SQ0Wz-PFllnB_KYC8yyee8SDJpUFkll3pNaFQUirGCyRkaB-KzCsguB61TXXqxssslsL0iiq6oNwa_OLzBc-ivNSbsA_CWs8JjnlP-rx-0qpeiBsBYBQ3LX7qdgmfWQhGnu0Ao1J7HC8hSwY2lTyYnXzouL_mOSLbU0mN9mDSvc6tFBP1XaXWaXL] [5] 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtm26EhzZhT_7K5kvM56OOFcEniSFIK5pF7lm_5EpYvrlWqzQCDFlTwtc8YmMpAA-fpox25nvMiJ2Q6aDbcRCmE03n7C50Hi7QxQeQXTrrXPYnHctJ4muz0iTWheNI6kd30D4=] [13] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHljGyN0UrcywVDwyEjNK77DSpnQFI-BHqwo5nbnprll6IGQdG8fimNytwNRHRofZFg1GQXGNLcV65K_UOVZKfLUfpehWcdZQKUjtJYJfhRKvjizvO7NAJfH7_ByHDzF-5A8w==] [1] Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFyFkuNAlHoyw6WFW891j3nBcTRePwuL5HEQtGVCWZtapTj5yMX5vauaxYEKyHc83aod1rtwgPQzUYr_-XPfSlbnwMiUrNfZk5i8DZpwnDSL86GRE_JHYsesUXdxN9cleCVXoH-ZoCYnVWB_gHZk6STIv2M-1y9fSkqpeRXDOH0Lfd9s8SoErvdsnP27FSNrJ1ouz9NTbBlCCEjjDKjVMExqCV-Z1-7VjI7Jf_4n73ofgNWNuZFtproZxv1i4-vVtOsOSAGyCIohDhQDScYzFcKA==] [14] Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (New Journal of Chemistry - RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgw1StUvU6-CLQbjoERvt2Hr9nfcRT4JfHBOiU-4on4DZA50Dljci6NYJiN_hyUHX2Px65g2k1_2_tgdwkn045gcEB_uOCRiq9aNeoYOg2RxCwYNrWMLbszJsBWRgnIB0oJmCOSbt0IMo1AzHwWcAgK0y9kASjKa9p4Ac=] [15] Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhRewC5Wp6chbW7lt0JUjDBNO30NZVxbmvVEk1BDK1mC0KLfuZei7o4TOJnSPV1LW56kvJ8W0dTrN2sO9VdrTW1uMx-cdynyjvptO3Eb2tPfgszNaJpPQ7Hu3RUrTYjDpbLmQMf9EAyvSdwlg=] [9] Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqB9YqSDNGfhuP9mLfiGojKE_7atrmUrFU2253i--KlNz5kmTJH5Q5h5lRromT5QpbEuRPLPsY2mYI52QTPyhnKigy5Rm5ZGTZtoTuY4pU53K8Ew6tWcHjr4f1Oz5TVBlzw2Udv01nxnWvTWeQPb-A2NXp-I7I1Pk_uJ2LAPtFvuZ2qc5yDNrDJP-sk233XvOEMCDlANXJ43O-fjKEvDvgOdpI9CAEJzpInxeP0D6c45tUXxj5JBK882VOmGPUKyk7X2OdUqXWe3CIvd0MpE5hIm0F7lnADBTQ7vZQjFip6Q2DhIHL-rTRCKLN8g==] [7] Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqUMkWsnYY_tQlwu8mtwkWet8xRe9Cp0KTVJFWfT02RUr6JOofiNv3pH6uLpmjxfu0YpEgzWPdjeGAPrN5XmDtuAfoUoXxFaOwLwx1EXCfEcOHV52UMHp6zjSar38RIWmG_jKywi06rWhaL6PQqJdYja5X8oo0gJUYmDEzY-3x6ZgFs_KuRvWTRJO_blivGsxZBCv9K8lUPBWhbJo-vCV4ulqNFSt7VdMYrZSIgSFvSEfpBnpHpA_2XnAZwuqIlg6r130DeWMWXQP30XJ5K3UCHY8BlZ_lReSlbbHLeAdKA1NuPnq91QXZosWz3yXBpQ==] [6] Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (PMC - PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF94WMF-je-YfrIq4b4oZW-Q_BKk931OCHveYScXBWE9VEzYltzcb86iWhaAUCxZ1Oa5EeDeZwXZRMsJUV_oe03UJp_0uXRjKu0i6iZ5cfthP9D9GIHw8-V99H3M8gEVOeMXAR1Iuynlrm3TOA=] [16] Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZvYnLUEELQ6kqpd6ucftmXQQoCIrjsO_qvG4EpMJayxAwFFUViJyZLLx53ND_CNonzFw1gH1yCkhMB-eT6EPpzX2kdFhsb6s1BK7C3TsbN9RbiZVozhOPaeUgQx_qEDGhvepYVuE2jHnZhjbTKW1nBfuUTSmMFaZYuU98LjhIiIiykuF_Z6o=] [8] N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNVeCgpXSEbnqOpEDXWxEdplG8696So4-yf08LiI0nooeplnzYzFjKBLcVbpOPV3faFpn0bzhMSHma7t2aoKC1289e-jMn4W3aavQQEgVkvGd1a0H-ZZxDTKsTp04uetOcvsF0V5WpfP3pA==] ChemBridge Corporation @ ChemBuyersGuide.com, Inc. (ChemBuyersGuide.com, Inc.) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkfUuOaF3gBrYR6HogoVnHWjYsVBUpZ0jksIC4sMjFyGMJh1QLUDOd2LqldIEDExODAMRKlrKVifSAZvNrk5wXwzUk9ChOOD3S60N3oSFpCGnnHX_0PEqvmjsYyrZCbdo90dJT9deIoyDT5oMrlBuqDHE=] [10] this compound hydrochloride | CAS 29198-41-2 | SCBT. (Santa Cruz Biotechnology) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGouRUbHdZE6zpYStWFGbaE9Q6iYgHfU_ejFi78eqQHOVHbHpKhz6c-tAiGvJnQpcXN5jfy3Gqph0W2c7_i9SGGui-X0VA2d6W4qu95Bzt8MOpZa-DkPrmXtRfpcIAGerKOmtcI5tq7hYM_EyMtcm9x12INEUaer1frFpyFUuC0_Jwzq0g3UnEceRE=] [17] Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2NflGP2BfzN_DSecimcgJQAUqKH4rBWkYuK6eCyR7FuFYRfXduTT_hcjcKuiIhvHDZofIM2fQf5jtXeCTBW-lVGCysRMDpLgvz4Py1FjHwQkacYsVpeE0iOft3LBeLlfZ7jy5Mw7uW2byFyh9Njo5N-jiQtxV0eoHhGgorYzZr7cTgRM4pMkAHpuh2xL1PvChuc9gq4U8i7YyY3NO574Y4TQHI0wfGr7CBGB4XJP0Y5FvhRU=] [12] this compound hydrochloride CAS NO.29198-41-2. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ65dYPezmvywA4CnRuAQGG08MxGyxXi24wQ0-8mfaeujpIFRvJSjglPW-kCxys8_o4KFpCIm_xopAKNhHsaJrvHW5O-t9GL7NF8HR253fvUEtK-bASGIkFZ6tmTBTqwKTzWFHK80AD9rxGGpI9Yy4p8KHupIW9MbmrOKmwnOztCdPrrkoX6k2-dm0aeJ6oZ79U1QJnP7qL0kbls6-6UK5BAsieXCAqFqKmIocew==] [11] this compound hydrochloride | cas: 29198-41-2 | finetech industry limited. (FINETECH INDUSTRY LIMITED) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5z9jBmlMNKdjYbAR_2BK22UP6n8qgYJnBraBdunNK8moq4GRcfIdrHOP-P3M30XbalMkfEpWrLtxBy-fsSDPMb2J4xE3GUvm1grwJapKnaFVm_HjHZ1kTzIlMD09DBBoRh25KIBo2D5x38--7aX5SPYm1Nouw] [18] CAS NO. 29198-41-2 | this compound HYDROCHLORIDE. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsARvaIkTMz8yNusJ7n_KD0oJ3rtedceMQ36nB25RQnmX5lYWVazHSUCa09eucUkmIoLE0v_fFHfTrowviAjBhTFoahMQAcRIZxntdNx-4NQzOqzYUNZi6RMKfUGJl0HgJgbIvbgwVePBl391yMtE3UTPHU05alsc=] [19] Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJM45igFfLRciSw91gOsQBPi0sU6P_0D_HkF5jYP4grGnPh9b3piz90_rzZfgm-m0nOLOQrz4JkF5dVzJ5wPgWdAVAN-c2dcnmuoyfBo_62im0D07If8p5B9VWYUyi954O8l9TsQXuxx_YeQaaUgrvO9ShdItvcgEh-K0Z9-lCaZ_8oIUXvd3GtJk2HhMne0W7aUkJz82LL2XO6QNwpe1gKuAPna_rm5nYlp1EbjZMZbslcdVobKbvLyy5-CZIha3sDo2CiXDUWZ0j2BKG469MXYRenI-y2dmT] [20] Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (Oriental Journal of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8jteSR49yNJGvlANWBm-lnFIl9bUWO1nskkRYkmzblt9QuYonfD-RBCshVBmu8w_uBsV8EypIZmjRQ6M_4BoAsGRMC-xeVAZw8gMMyO9rFnEgF1Vbl66exHSAtRvI0npPQDIJAGcgeGGVGHDpzpPI3n-Igam-jJMsvJ8Y55LmlUfGq1igUp-KufVAUJjR-JfN8UJ20IM3iCfgVMvhTDAsGhMGPkMuTUCp3c0Cstoj1Wu7gjvLKNJ9EZV8vBcPMxC9pZR4iQ==] [21] Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma - brucei myo-Inositol-3-Phosphate Synthase and/or. (Fisher Scientific) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Ets2bsDbs8V5m9ymtg25KkPs06IsDi9YWv5qS7ITplzWPIxGSr8jHOUS7nbIEq-VdjsoiC-qDjuFJ26q2U6cxO4pWb6Q605PqOb64EooSM3s6ly-U50PS0prbOHx0IFpmqDwtuve6jvSGTg9ddqJ6g6SWBJ9t0MXWJGSgru2iMsPqeFAH5DVLCmUbHeNiO69lWQN8S2b80lEphuZbYjJChnEvttlD_8s4gS0MntMPW9FI2ZWu2L_3aOpcFwaA4t5co2fn8OuMfX-kgJCO3Qf9b28oFocRlvuFc0JplDKOAOxxAxGWqEvkgY60uxRDD6jWIfAe-4HsukKh91lGmCb9g==] [4] Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (JOCPR) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAf-q_4rys0QjRx96jzR42a2Na4p5gGaISCYbxDnr_2f1EYiFfA4FsRVTaedwPzu2y4lvccHSZe8b-SqnAOA-EnDg8VUANBsttdXUQxZoQY_CN3RH0My5VhGbQNy0iANWw7fdsj-REMqZx7gX21_QKO8Pk-3dxCciDvkUPH-gT2i9z816DS8Gyoh1QNmTjNqVADbKZZkVA7SLU_5IkUSajM3iM92XO2wLhqWvJdTEgJoZDSyQbHb_WV7tc9VFebJ6Vt7ZNven_lYKdExamCx_QORdGoPag] [2] A Review on Recent Development and biological applications of benzothiazole derivatives. (N/A) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3cvPrJCV6sDQfqC7gytT4-mAKm1fYnUBXsvORAeCAAOc6Rt2ZHy94sYB6bFKjwxNn89CNui-PQAaxywtMb4lBrzOzfxNSzjnJ-xbm4cJjMCfIDNfVCkugTRTqpZySKCpJb6tKYja-hWYPAF31ViFsqbqafMfi1wsHoyAhYTw4kkXW1KjM7a1MZc=]

Sources

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. scbt.com [scbt.com]

- 11. This compound HYDROCHLORIDE | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. This compound hydrochloride, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 14. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. CAS NO. 29198-41-2 | this compound HYDROCHLORIDE | C8H9ClN2S [localpharmaguide.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of 1,3-Benzothiazole Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Potential of the 1,3-Benzothiazole Scaffold

The 1,3-benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and synthesis of novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by 1,3-benzothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanisms of action, detailed experimental protocols for activity assessment, and a comparative analysis of reported efficacy data.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive investigation of 1,3-benzothiazole derivatives. These compounds have demonstrated potent activity against a wide range of cancer cell lines, acting through various mechanisms to disrupt tumor growth and proliferation.[1][2]

A. Mechanisms of Anticancer Action

The anticancer effects of 1,3-benzothiazole derivatives are often multi-pronged, targeting key signaling pathways and cellular processes essential for cancer cell survival and progression.[3]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[4] Certain derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from mitochondria, and the subsequent activation of caspase cascades (caspase-9 and caspase-3).[3]

-

Cell Cycle Arrest: Many benzothiazole compounds can halt the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[3][5] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.

-

Inhibition of Kinase Signaling Pathways: Several derivatives act as inhibitors of crucial protein kinases that are often dysregulated in cancer. Key targets include:

-

VEGFR-2 and BRAF Kinase: Dual inhibition of these kinases, which are involved in angiogenesis and cell proliferation, has been observed with some benzothiazole derivatives.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and its inhibition by benzothiazole compounds can lead to potent antitumor effects.

-

STAT3 Signaling: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers. Benzothiazole derivatives have been developed as inhibitors of the STAT3 signaling pathway, blocking its phosphorylation and downstream gene expression.[6]

-

-

DNA Intercalation and Damage: Some derivatives can intercalate into the minor groove of DNA, leading to conformational changes and DNA damage, ultimately triggering cell death.[1]

Signaling Pathway: Induction of Apoptosis by 1,3-Benzothiazole Derivatives

Caption: Apoptotic pathways targeted by benzothiazole derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,3-benzothiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

-

Untreated Control: Cells in fresh medium only.

-

Blank: Medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

C. Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,3-benzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 55 | HT-29 (Colon) | 0.024 | [1][9] |

| H460 (Lung) | 0.29 | [1][9] | |

| A549 (Lung) | 0.84 | [1][9] | |

| MDA-MB-231 (Breast) | 0.88 | [1][9] | |

| Derivative 54 | MCF7 (Breast) | 0.036 | [1] |

| HepG2 (Liver) | 0.048 | [1] | |

| Derivative 66 | HT-29 (Colon) | 3.72 | [1][9] |

| A549 (Lung) | 4.074 | [1][9] | |

| MCF-7 (Breast) | 7.91 | [1][9] | |

| Derivative 67 | HT-29 (Colon) | 3.47 | [1][9] |

| A549 (Lung) | 3.89 | [1][9] | |

| MCF-7 (Breast) | 5.08 | [1][9] | |

| Compound 4d | AsPC-1 (Pancreatic) | 7.66 | [10] |

| BxPC-3 (Pancreatic) | 3.99 | [10] | |

| Capan-2 (Pancreatic) | 8.97 | [10] | |

| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [10] |

| BxPC-3 (Pancreatic) | 9.81 | [10] | |

| Capan-2 (Pancreatic) | 13.33 | [10] |

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3-Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[11][12]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are attributed to their ability to interfere with essential microbial processes.[11][13]

-

Inhibition of DNA Gyrase: A key target in bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and recombination. Benzothiazole derivatives can bind to the B subunit of DNA gyrase, inhibiting its enzymatic activity and leading to bacterial cell death.[13]

-

Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria, a pathway absent in humans. Inhibition of DHPS by benzothiazole derivatives disrupts the production of essential metabolites, leading to bacteriostatic or bactericidal effects.[13]

-

Inhibition of Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway, DHFR, has also been identified as a target for some benzothiazole compounds.[13]

-

Disruption of Fungal Ergosterol Biosynthesis: In fungi, certain benzothiazole derivatives inhibit cytochrome P450 14α-sterol demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and fungal cell death.[14]

-

Inhibition of Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, and its inhibition can disrupt nucleic acid synthesis in microbes.[15]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[18]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the 1,3-benzothiazole derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

-

Preparation of Inoculum:

-

Grow the test microorganism on an appropriate agar medium.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth medium to achieve the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include controls:

-

Growth Control: Wells containing only broth and the inoculum.

-

Sterility Control: Wells containing only broth.

-

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.[19]

-

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,3-benzothiazole derivatives against selected bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 50-200 | [15] |

| B. subtilis | 25-200 | [15] | |

| E. coli | 25-100 | [15] | |

| Compound 4 | S. aureus | 50-200 | [15] |

| B. subtilis | 25-200 | [15] | |

| E. coli | 25-100 | [15] | |

| Compound 13 | S. aureus (MRSA) | 50-75 | [20] |

| E. coli | 50-75 | [20] | |

| A. niger | 50-75 | [20] | |

| Compound 14 | S. aureus (MRSA) | 50-75 | [20] |

| E. coli | 50-75 | [20] | |

| A. niger | 50-75 | [20] | |

| Compound 41c | E. coli | 3.1 | [13] |

| P. aeruginosa | 6.2 | [13] | |

| Compound 66c | P. aeruginosa | 3.1-6.2 | [13] |

| S. aureus | 3.1-6.2 | [13] | |

| E. coli | 3.1-6.2 | [13] | |

| Compound 4b | Various bacteria & fungi | 3.90–15.63 | [14] |

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3-benzothiazole derivatives have shown promising anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.

A. Mechanism of Anticonvulsant Action